molecular formula C11H12O B1594781 4-Pentenophenone CAS No. 3240-29-7

4-Pentenophenone

Cat. No. B1594781
CAS No.: 3240-29-7
M. Wt: 160.21 g/mol
InChI Key: KYGSYTRHCDNSGS-UHFFFAOYSA-N
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Patent
US06187880B1

Procedure details

A sodium solution of alcohol was prepared by dissolving 33 g of sodium in 1000 mL of ethanol. To the warm solution, 260 mL of benzoyl-acetic acid-ethylester was added and then 130 mL of allyl bromide was slowly dropped into the solution. The mixture was refluxed for 4 hrs. and then the solid removed in a vacuum. The resulting solid was then combined in an aqueous solution of potassium hydroxide prepared by combining 145 g of potassium hydroxide with 500 mL of water. This mixture was heated under reflux for 4 hrs. The mixture was then neutralized and extracted three times with 150 mL of diethylether. The organic layer was separated, washed twice with water, and dried. The solvent was removed in a vacuum to produce a 98 percent yield of phenyl-(but-3-enyl) ketone.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
145 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na:1].C(O[C:5](=O)[CH2:6][C:7](=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)C.[CH2:16](Br)[CH:17]=C.[OH-].[K+]>C(O)C.O>[Na:1].[C:8]1([C:7]([CH2:6][CH2:5][CH:16]=[CH2:17])=[O:14])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:3.4,^1:0,25|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
[Na]
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
260 mL
Type
reactant
Smiles
C(C)OC(CC(C1=CC=CC=C1)=O)=O
Step Three
Name
Quantity
130 mL
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
145 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
and then the solid removed in a vacuum
CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hrs
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 150 mL of diethylether
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed in a vacuum

Outcomes

Product
Name
Type
product
Smiles
[Na]
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)CCC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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